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Compound of Interest

Compound Name: 2-Methyl-3-vinylpyrazine

CAS No.: 25058-19-9

Cat. No.: B1621205

Get Quote

Executive Summary
2-Methyl-3-vinylpyrazine (CAS: 13925-07-0) is a potent heterocyclic signaling molecule used

primarily in high-value flavor chemistry (nutty/roasted profiles) and as a specialized

intermediate in pharmaceutical synthesis.

The Critical Challenge: Synthesizing or isolating this compound frequently yields structural

isomers, most notably 2-methyl-5-vinylpyrazine (CAS: 13925-08-1) and 2-methyl-6-

vinylpyrazine. These isomers possess identical molecular weights (120.15 g/mol ) and similar

fragmentation patterns in Mass Spectrometry (GC-MS), making definitive identification difficult

without reference standards.

The Solution: 1H-NMR spectroscopy provides the only self-validating, absolute method for

structural confirmation. This guide details the spectral "fingerprint" of the 2,3-substitution

pattern, specifically focusing on the diagnostic vicinal coupling of the pyrazine ring protons,

which definitively distinguishes it from its 2,5- and 2,6-analogs.
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To ensure high-resolution spectral data capable of resolving small coupling constants (

Hz), the following acquisition parameters are recommended.

Sample Preparation[1][2]
Solvent: Chloroform-d (

) is the standard for non-polar pyrazines. DMSO-

may be used if aggregation is suspected, but

provides sharper resolution for the vinyl region.

Concentration: 10–15 mg in 0.6 mL solvent (approx. 0.1 M). High concentrations may cause

peak broadening due to viscosity or stacking effects.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Instrument Configuration
Parameter Setting Rationale

Frequency 400 MHz or higher

Essential to resolve the AMX

vinyl pattern and small

aromatic couplings.

Pulse Sequence zg30 (30° pulse)
Maximizes signal-to-noise ratio

(S/N) per unit time.

Spectral Width -1 to 11 ppm
Covers all relevant protons

including exchangeable traces.

Acquisition Time sec

Required for high digital

resolution (Hz/pt) to measure

values accurately.

Relaxation Delay 1.0 – 2.0 sec

Ensures full relaxation of

aromatic protons for accurate

integration.

Scans (NS) 16 – 64 Sufficient for >10 mg samples.
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Spectral Analysis: The Diagnostic Fingerprint
The 1H-NMR spectrum of 2-Methyl-3-vinylpyrazine is characterized by three distinct regions.

The Aromatic Region contains the critical diagnostic data.

A. The Aromatic Region (Diagnostic)
Range: 8.0 – 8.5 ppm Protons: H-5 and H-6 (Pyrazine Ring)

In the 2,3-disubstituted isomer, the two remaining ring protons are located at positions 5 and 6.

They are vicinal to each other.

Splitting Pattern: Two Doublets (

).

Coupling Constant (

):2.5 – 3.0 Hz.

Why this matters:

2,5-isomer: Protons are at 3 and 6 (para-like).

Hz (Singlets).

2,6-isomer: Protons are at 3 and 5 (meta-like).

Hz (Singlets).

Validation Rule: If the aromatic region shows two sharp singlets, you do not have the 2-Methyl-

3-vinylpyrazine target. You likely have the 2,5-isomer.

B. The Vinyl Region (AMX System)
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Range: 5.4 – 7.0 ppm Protons: Vinyl group (

)

The vinyl group exhibits a classic AMX (or ABC) spin system with three distinct signals due to

the non-equivalence of the terminal protons.

Internal Vinyl Proton (

): ~6.8 – 7.0 ppm. Appears as a doublet of doublets (dd).

Couples to trans terminal proton (

Hz).

Couples to cis terminal proton (

Hz).

Terminal Proton trans (

): ~6.0 – 6.2 ppm. Doublet (d) or dd.

Large coupling (

Hz).

Terminal Proton cis (

): ~5.4 – 5.6 ppm. Doublet (d) or dd.

Medium coupling (

Hz).

Small geminal coupling (

Hz) may be visible at high fields.

C. The Methyl Region
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Range: 2.5 – 2.7 ppm Protons: Methyl group (

) attached to Pyrazine.

Signal: Singlet (

).

Integration: Calibrate this to 3H.

Comparative Analysis: 2,3-MVP vs. Alternatives
The table below contrasts the target molecule with its most common commercial alternative, 2-

Methyl-5-vinylpyrazine.

Feature
Target: 2-Methyl-3-

vinylpyrazine

Alternative: 2-

Methyl-5-

vinylpyrazine

Diagnostic Utility

Ring Proton Position H-5, H-6 (Vicinal) H-3, H-6 (Para-like) Definitive

Ring Proton Splitting
Doublets (

Hz)

Singlets (

)
High

Methyl Shift ~2.60 ppm ~2.55 ppm
Low (Solvent

dependent)

Vinyl Pattern AMX (dd, d, d) AMX (dd, d, d) Low (Identical system)

GC-MS

Fragmentation

120

93 (Loss of HCN)

120

93 (Loss of HCN)

Low (Very similar)

Visualizing the Structural Logic
The following diagram illustrates the decision logic for identifying the correct isomer based on

the aromatic proton coupling.
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Acquire 1H-NMR Spectrum
(CDCl3, 400 MHz)

Check 2.5-2.7 ppm
Is there a Methyl Singlet (3H)?

Check 5.0-7.0 ppm
Is there an AMX Vinyl Pattern (3H)?

Yes

CRITICAL STEP
Analyze Aromatic Region (8.0-8.5 ppm)

Yes

Observation:
Two Doublets (J ~ 2.5-3.0 Hz)

CONCLUSION:
2-Methyl-3-vinylpyrazine

(Target)

Coupling Present

Observation:
Two Singlets (Uncoupled)

CONCLUSION:
2-Methyl-5-vinylpyrazine

(Isomer)

No Coupling

Click to download full resolution via product page

Caption: Decision tree for distinguishing 2-Methyl-3-vinylpyrazine from its 2,5-isomer using

1H-NMR coupling constants.

Experimental Protocol: Purity Assessment
This protocol is designed for researchers verifying the purity of a synthesized batch or a

commercial standard.

Materials

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1621205/docs?utm_src=pdf-body-img#technical-guide-1h-nmr-structural-validation-of-2-methyl-3-vinylpyrazine
https://www.benchchem.com/product/b1621205/docs?utm_src=pdf-body#technical-guide-1h-nmr-structural-validation-of-2-methyl-3-vinylpyrazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621205?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyte: ~15 mg of 2-Methyl-3-vinylpyrazine oil.[1]

Solvent: 0.7 mL

(99.8% D) with 0.03% v/v TMS.

Equipment: 5mm NMR Tube (High-throughput grade or better).

Step-by-Step Procedure
Sample Preparation:

Weigh 15 mg of the oil directly into a clean vial.

Add 0.7 mL

. Vortex for 10 seconds to ensure homogeneity.

Transfer solution to the NMR tube using a glass pipette (avoid plasticizers).

Note: Pyrazines are volatile.[2] Cap the tube immediately.

Acquisition:

Lock and Shim: Auto-shim on the

deuterium signal. Ensure linewidth is < 1.0 Hz (check TMS peak).

Run zg30 sequence with D1 = 2.0s and NS = 16.

Processing & Analysis:

Phasing: Apply manual phasing to ensure flat baseline, especially around the vinyl

multiplets.

Integration:

Set Methyl singlet (2.6 ppm) to 3.00.

Verify Vinyl protons sum to 3.00 (1H + 1H + 1H).
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Verify Aromatic protons sum to 2.00 (1H + 1H).

Purity Calculation:

Check for isomer peaks: Look for small singlets slightly offset from the main aromatic
doublets. These represent 2,5-isomer contamination.

Expected Data Table (Summary)

Proton
Group

Chemical
Shift (

)

Multiplicity Integral
Coupling (

)
Assignment

Methyl 2.65 ppm
Singlet (

)
3H -

Vinyl (cis) 5.52 ppm
Doublet (

)
1H Hz

Vinyl (trans) 6.18 ppm
Doublet (

)
1H Hz

Vinyl

(internal)
6.90 ppm dd 1H Hz

Aromatic H-5 8.35 ppm
Doublet (

)
1H Hz

Ring

Aromatic H-6 8.42 ppm
Doublet (

)
1H Hz

Ring

Note: Exact shifts may vary by

ppm depending on concentration and temperature. The J-coupling is the constant validation
metric.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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